![molecular formula C10H13F2NOS B13198976 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine is an organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by the presence of a difluoromethylsulfanyl group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromo-3-methoxybenzaldehyde with difluoromethylthiolate to form 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethanol.
Amination: The final step involves the conversion of the alcohol to the amine using reagents like ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[(Trifluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-{4-[(Methylthio)-3-methoxyphenyl}ethan-1-amine: Contains a methylthio group instead of a difluoromethylsulfanyl group.
Uniqueness
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine is unique due to the presence of the difluoromethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H13F2NOS |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
1-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NOS/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-6,10H,13H2,1-2H3 |
InChI-Schlüssel |
LHHPJSDCGMEJAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)SC(F)F)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


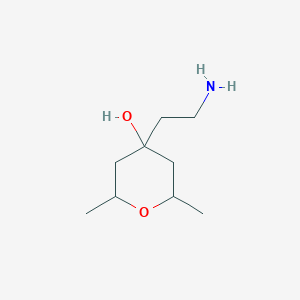
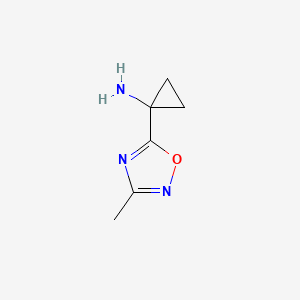
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
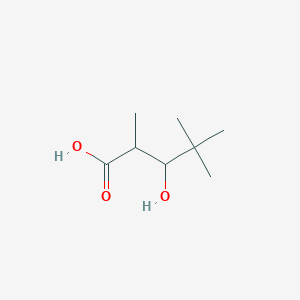
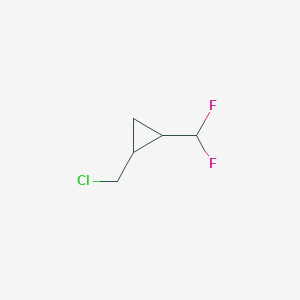
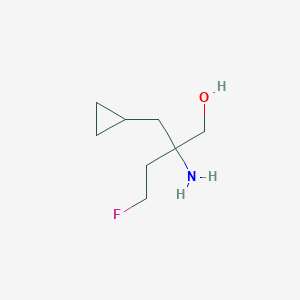
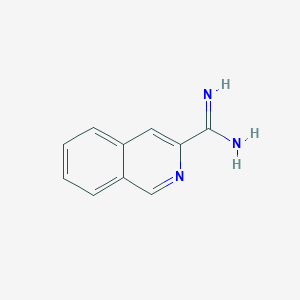

![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
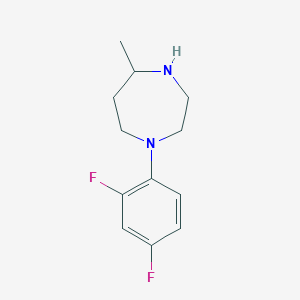
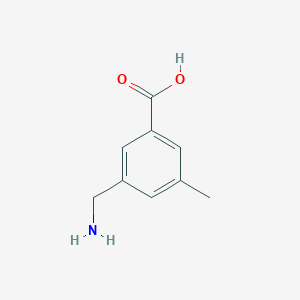
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
